molecular formula C24H27FN2O4S B2784873 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 892773-30-7

7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2784873
CAS No.: 892773-30-7
M. Wt: 458.55
InChI Key: PQJZYCCJMMJLEZ-UHFFFAOYSA-N
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Description

7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered interest due to its potential antibacterial properties. It is a modified derivative of the fluoroquinolone series, which are known for their broad-spectrum antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves multiple steps. The starting materials typically include a quinoline derivative, which undergoes a series of reactions including sulfonylation, fluorination, and azepane ring formation. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods like chromatography could be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound .

Scientific Research Applications

7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Its antibacterial properties make it a candidate for studying bacterial resistance and developing new antibiotics.

    Medicine: It is being investigated for its potential use in treating bacterial infections.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the bacteria from replicating and ultimately leads to cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

7-(azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O4S/c1-3-26-16-23(32(29,30)18-10-8-17(31-2)9-11-18)24(28)19-14-20(25)22(15-21(19)26)27-12-6-4-5-7-13-27/h8-11,14-16H,3-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJZYCCJMMJLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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